

An In-depth Technical Guide on 6-Aminonaphthalene-2-sulfonic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Aminonaphthalene-2-sulfonic acid

Cat. No.: B145782

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core chemical and physical properties of **6-Aminonaphthalene-2-sulfonic acid**, also known as Brönnér's acid.^[1] It is a key intermediate in the synthesis of various azo dyes and has been explored for its potential in pharmaceutical applications.^{[2][3]}

Physicochemical Properties

6-Aminonaphthalene-2-sulfonic acid is an organic compound featuring a naphthalene backbone substituted with both an amino group and a sulfonic acid group.^[4] This structure imparts specific characteristics vital for its role in chemical synthesis. It typically appears as a white to light yellow crystalline powder.^[2]

A summary of its key quantitative properties is presented below for easy reference and comparison.

Property	Value	Source(s)
IUPAC Name	6-aminonaphthalene-2-sulfonic acid	[1] [2]
Synonyms	Brönnér's acid, 2-Amino-6-naphthalenesulfonic acid	[1] [3]
CAS Number	93-00-5	[1] [5]
Molecular Formula	C ₁₀ H ₉ NO ₃ S	[1] [2]
Molecular Weight	223.25 g/mol	[1] [2]
Appearance	White to light yellow crystalline powder	[2] [4]
Melting Point	300 °C (573.15 K)	[6]
Boiling Point	~500-828 °C (Predicted/Estimated)	[6] [7]
Water Solubility	0.12 g/L (at 20 °C)	[2] [3]
pKa (Predicted)	-0.08 ± 0.40	[3]
Density (Estimate)	~1.5 g/cm ³	[6] [7]

Synthesis and Purification

The primary industrial synthesis of **6-Aminonaphthalene-2-sulfonic acid** is achieved through the Bucherer reaction.[\[3\]](#)[\[8\]](#) This versatile reaction allows for the conversion of a naphthol to a naphthylamine.[\[8\]](#)

The Bucherer reaction is a reversible conversion that is widely used in the industrial synthesis of dye precursors like aminonaphthalenesulfonic acids.[\[8\]](#)[\[9\]](#)

- Objective: To synthesize **6-Aminonaphthalene-2-sulfonic acid** from 2-Hydroxynaphthalene-6-sulfonic acid.
- Starting Material: 2-Hydroxynaphthalene-6-sulfonic acid.[\[2\]](#)[\[3\]](#)

- Reagents: Ammonia (or an ammonium salt) and sodium bisulfite in an aqueous solution.[8]
- Procedure:
 - 2-Hydroxynaphthalene-6-sulfonic acid is treated with an aqueous solution of ammonia and sodium bisulfite.[3][8]
 - The reaction mixture is heated in an autoclave under pressure.
 - The mechanism involves the addition of bisulfite to the naphthalene ring, followed by nucleophilic attack by ammonia and subsequent elimination of the hydroxyl group and bisulfite.[9]
 - Upon completion, the reaction mixture is cooled, and the pH is adjusted to precipitate the product.
- Purification: The crude product can be purified by recrystallization from a large volume of hot water, as it crystallizes as a monohydrate in plates.[3]

Below is a workflow diagram illustrating the synthesis process.

Synthesis Workflow: Bucherer Reaction

Start: 2-Hydroxynaphthalene-6-sulfonic acid

Bucherer Reaction:
Treat with NH₃ and NaHSO₃
in autoclave under heat

Cooling and pH Adjustment

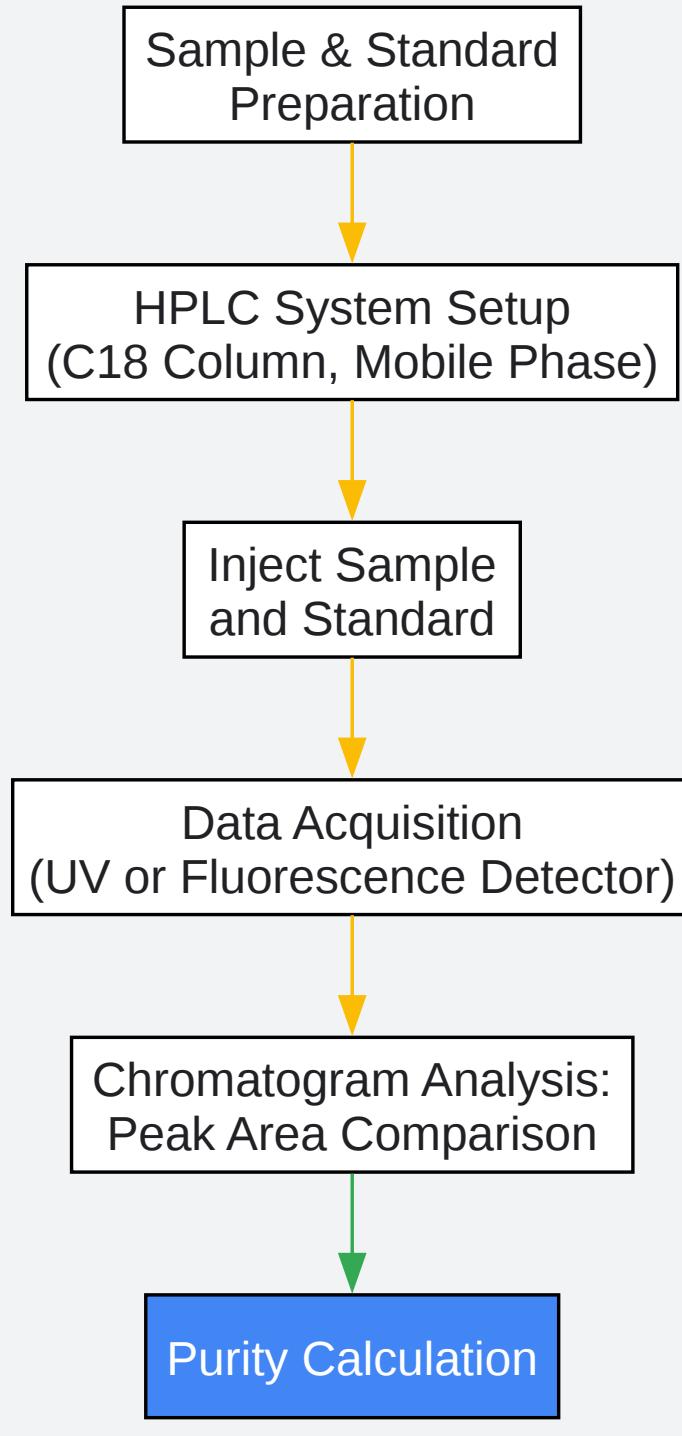
Crude 6-Aminonaphthalene-2-sulfonic acid

Purification:
Recrystallization from
hot water

Pure 6-Aminonaphthalene-2-sulfonic acid

[Click to download full resolution via product page](#)

*Synthesis workflow for **6-Aminonaphthalene-2-sulfonic acid**.*


Analytical Methodologies

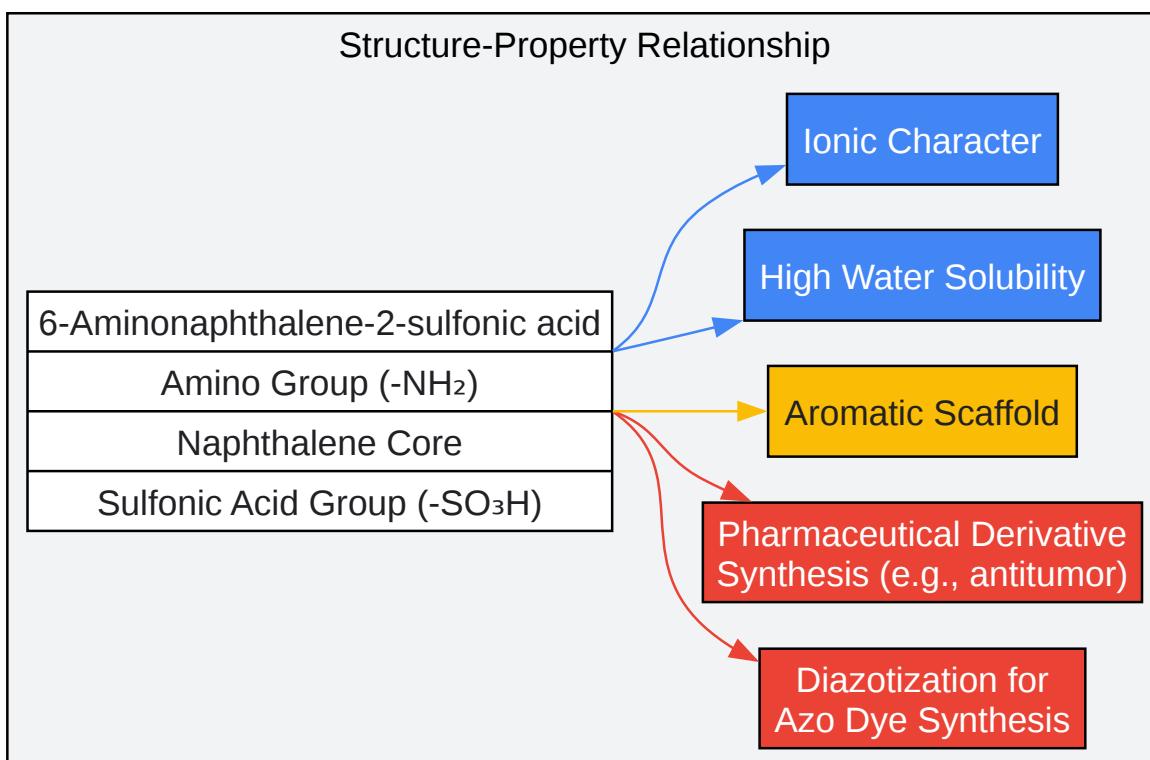
High-Performance Liquid Chromatography (HPLC) is a standard technique for the analysis and quantification of naphthalene sulfonates, including **6-Aminonaphthalene-2-sulfonic acid**.^[10] ^[11] Ion-pair reversed-phase chromatography is often employed to achieve sufficient separation.^[10]^[12]

- Objective: To determine the purity of a **6-Aminonaphthalene-2-sulfonic acid** sample.
- Instrumentation: A standard HPLC system equipped with a UV or fluorescence detector.
- Column: A reverse-phase C18 column is typically used.^[12]
- Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or formic acid for MS compatibility) and an organic solvent like acetonitrile or methanol.^[13] An ion-pairing agent, such as a tetrabutylammonium salt, is often added to the mobile phase to improve retention and separation of the anionic sulfonate.^[10]^[12]
- Procedure:
 - Prepare a standard solution of known concentration of **6-Aminonaphthalene-2-sulfonic acid** in a suitable solvent (e.g., mobile phase).
 - Prepare the sample solution by dissolving a precisely weighed amount of the product in the same solvent.
 - Set up the HPLC system with the appropriate column and mobile phase conditions (e.g., gradient elution may be necessary to separate impurities).^[10]
 - Inject the standard and sample solutions into the HPLC system.
 - Monitor the elution profile at a suitable wavelength. Naphthalene sulfonates exhibit fluorescence, making fluorescence detection a highly sensitive option.^[10]
 - Calculate the purity of the sample by comparing the peak area of the analyte in the sample chromatogram to that of the standard.

A generalized workflow for this analytical process is depicted below.

Analytical Workflow: HPLC Purity Analysis

[Click to download full resolution via product page](#)


Generalized workflow for HPLC analysis.

Structure-Property Relationships

The chemical behavior of **6-Aminonaphthalene-2-sulfonic acid** is a direct consequence of its molecular structure. The interplay between the naphthalene core, the basic amino group, and the acidic sulfonic acid group defines its utility.

- Naphthalene Core: The aromatic, bicyclic ring system is the foundation of the molecule, providing a rigid structure and sites for further functionalization.
- Sulfonic Acid Group (-SO₃H): This strongly acidic group is highly polar and significantly increases the water solubility of the compound, especially in alkaline conditions.^[6] It is the primary site for salt formation.
- Amino Group (-NH₂): This basic group is a key functional handle for diazotization reactions, which are fundamental to the formation of azo dyes.^[2] It also allows for the synthesis of various derivatives.^[3]

The relationship between these structural features and the compound's primary applications is visualized below.

[Click to download full resolution via product page](#)

Key structural features and their functional consequences.

Applications and Reactivity

Beyond its primary use as a dye intermediate, **6-Aminonaphthalene-2-sulfonic acid** is a valuable building block in medicinal chemistry.^{[2][5]} It has been used in the synthesis of diaryl urea derivatives that exhibit *in vitro* antitumor activity.^[3]

Key chemical reactions include:

- Coupling Reactions: The amino group can be diazotized and coupled with other aromatic compounds to form a wide range of azo dyes.[2]
- Further Sulfonation: The naphthalene ring can be further sulfonated using oleum to produce disulfonic acids.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Amino-2-naphthalenesulfonic acid | C10H9NO3S | CID 7116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy 6-Aminonaphthalene-2-sulfonic acid | 52365-47-6 [smolecule.com]
- 3. 6-Amino-2-naphthalenesulfonic acid | 93-00-5 [chemicalbook.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. 6-Aminonaphthalene-2-sulfonic acid [dyestuffintermediates.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. 6-Amino-2-naphthalenesulfonic acid | CAS#:93-00-5 | Chemsoc [chemsoc.com]
- 8. Bucherer reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Developments in Methods of Analysis for Naphthalene Sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Separation of Naphthalene-2-sulfonic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- To cite this document: BenchChem. [An In-depth Technical Guide on 6-Aminonaphthalene-2-sulfonic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b145782#6-aminonaphthalene-2-sulfonic-acid-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com